1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO3/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h8,11H,6-7,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTJFNYPSNXRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731434 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151075-23-9 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation: 4-Iodocyclohex-3-enyl Ethanone
The synthesis begins with the preparation of 4-iodocyclohex-3-enyl ethanone, a critical intermediate. This step is achieved via iodination of cyclohex-3-enyl ethanone using iodine monochloride (ICl) in acetic acid at 0–5°C, yielding the iodinated product in 72–78% yield. The regioselectivity of iodination is governed by the electron-withdrawing acetyl group, which directs electrophilic attack to the para position relative to the carbonyl.
Borylation Reaction Conditions
In a representative procedure, 4-iodocyclohex-3-enyl ethanone (1.0 equiv), B₂pin₂ (1.2 equiv), and potassium acetate (3.0 equiv) are dissolved in anhydrous 1,4-dioxane. PdCl₂(dppf) (5 mol%) is added under nitrogen, and the mixture is heated at 80–90°C for 12–18 hours. Post-reaction, the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the boronate ester. Reported yields range from 70–81% depending on the purity of the iodide precursor.
Key Optimization Factors:
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Catalyst Loading : Reducing PdCl₂(dppf) to 2.5 mol% decreases costs but extends reaction time to 24 hours.
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Solvent Choice : Tetrahydrofuran (THF) alternatives result in lower yields (≤65%) due to reduced solubility of B₂pin₂.
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Temperature Control : Reactions above 90°C promote deboronation side reactions, lowering yields by 15–20%.
Suzuki-Miyaura Cross-Coupling for Cyclohexenyl Ring Formation
An alternative route constructs the cyclohexenyl ring post-borylation via Suzuki-Miyaura coupling. This method is advantageous when starting materials with pre-installed boronate groups are commercially available.
Boronate-Containing Building Blocks
The synthesis employs 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (boroprene) as the boronate source. In a two-step sequence:
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Alkyne Preparation : 3-Ethynylcyclohexanone is synthesized via Sonogashira coupling of cyclohexanone enolate with trimethylsilylacetylene, followed by desilylation (89% yield).
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Cycloaddition with Boroprene : The alkyne undergoes a [2+2] cycloaddition with boroprene in the presence of Pd(PPh₃)₄ (3 mol%) and CuI (5 mol%) in degassed THF at 60°C. The resultant cyclohexenyl boronate is acetylated using acetic anhydride to yield the target compound (74–80% yield).
Reaction Scheme:
Hydroboration-Oxidation of Dienyl Ethers
A less conventional but highly selective method involves hydroboration of 1,3-dienyl ethers followed by oxidation. This approach is noted for its stereochemical control, producing the trans-configured cyclohexenyl boronate.
Dienyl Ether Substrate Synthesis
1,3-Cyclohexadiene-1-yl methyl ether is prepared via Wittig reaction between cyclohexanone and methyl triphenylphosphoranylideneacetate (82% yield).
Hydroboration and Oxidation
The dienyl ether is treated with pinacolborane (HBpin) in dichloromethane at −78°C, followed by gradual warming to room temperature. The intermediate borane is oxidized with hydrogen peroxide in basic methanol, yielding the acetylated product after workup (68% yield).
Advantages and Limitations:
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Advantage : High diastereoselectivity (>95% trans).
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Limitation : Requires cryogenic conditions and strict anhydrous handling.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Miyaura Borylation | 70–81 | 12–24 | Scalable, minimal byproducts | Requires halogenated precursor |
| Suzuki Coupling | 74–80 | 8–12 | Modular ring assembly | Multi-step synthesis |
| Hydroboration | 68 | 6–8 | Stereochemical control | Cryogenic conditions |
Optimization Strategies for Industrial Applications
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Aryl halides and a palladium catalyst in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone primarily involves its reactivity as a boronic ester. In cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound is compared to structurally related boronic esters, differing in core rings, substituents, and functional groups. These variations influence reactivity, stability, and applications:
Reactivity in Cross-Coupling Reactions
The dioxaborolane group enables participation in Suzuki-Miyaura couplings (palladium-catalyzed cross-couplings) . Key differences in reactivity arise from structural variations:
- Cyclohexene vs. However, steric hindrance from the cyclohexene ring may reduce coupling efficiency in bulky systems.
- Thiophene Derivative : The sulfur atom in the thiophene-based analog enhances electron density, improving oxidative addition with aryl halides but requiring optimized catalytic conditions .
- Dihydropyridine and Indoline Derivatives : Nitrogen-containing cores (e.g., dihydropyridine, indoline) introduce basic sites , which may interact with catalysts or substrates, necessitating pH-controlled conditions .
Biological Activity
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone is a compound of interest due to its unique structural features and potential biological activities. The presence of the dioxaborolane moiety suggests possible interactions with various biological targets, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₉BO₃
- Molecular Weight : 234.10 g/mol
- CAS Number : 302348-51-2
The dioxaborolane ring contributes to its reactivity and potential as a boron-containing compound in biological systems.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interactions with enzymes and receptors. The following sections summarize key findings from various studies.
Enzyme Inhibition
Research indicates that compounds containing dioxaborolane groups can act as enzyme inhibitors. For example:
- Kinase Inhibition : Dioxaborolanes have been shown to inhibit various kinases involved in cancer pathways. In particular, they may interact with the ATP-binding sites of receptor tyrosine kinases (RTKs), which are crucial in tumor growth and progression .
Anticancer Activity
The compound's structure suggests it may have anticancer properties:
- Mechanism of Action : Similar compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines. The inhibition is often mediated through interference with signaling pathways such as the EGFR pathway .
- Case Study : A study on related boron-containing compounds showed promising results against non-small cell lung cancer (NSCLC), indicating potential for further exploration of this compound in similar contexts .
Data Table: Summary of Biological Activities
Research Findings
Research has highlighted several important aspects of the biological activity of this compound:
- Selectivity : Studies suggest that boron-containing compounds can be selectively toxic to cancer cells while sparing normal cells, which is a desirable property in drug development.
- Synergistic Effects : There is evidence that combining dioxaborolane derivatives with other chemotherapeutic agents may enhance their efficacy against resistant cancer cell lines .
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile; however, comprehensive toxicological assessments are necessary for clinical applications .
Q & A
Basic Research Question: How can researchers optimize the synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone to achieve high yields and purity?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions or Friedel-Crafts acylation. Key steps include:
- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, as they enhance boron-aryl bond reactivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity, while ethyl acetate aids in purification via column chromatography .
- Temperature Control : Maintain reflux conditions (e.g., 80–110°C) to prevent side reactions like deborylation or cyclohexene ring decomposition .
- Purification : Recrystallization from ethanol or cold ethanol-water mixtures enhances purity (>95%) .
Basic Research Question: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify key signals (e.g., cyclohexenyl protons at δ 5.5–6.0 ppm, acetyl group at δ 2.1–2.3 ppm). ¹¹B NMR confirms boron environment (δ 30–35 ppm for dioxaborolane) .
- X-Ray Crystallography : Resolves stereochemistry at the cyclohexene double bond (E/Z configuration) and verifies dioxaborolane ring geometry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₄H₁₉BO₃, exact mass 246.14 g/mol) and fragmentation patterns .
Advanced Research Question: How do reaction conditions influence the stereochemical outcomes of cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst-Substrate Matching : Bulky ligands (e.g., SPhos) favor retention of the cyclohexene geometry during Suzuki-Miyaura couplings, minimizing isomerization .
- Base Effects : K₂CO₃ or Cs₂CO₃ in THF/water mixtures promote transmetallation without altering the boronate stereochemistry .
- Solvent Polarity : Non-polar solvents (e.g., toluene) stabilize transition states, preserving the E-configuration of the cyclohexenyl group .
Advanced Research Question: What strategies resolve contradictory data in reported yields for cross-coupling reactions using this boronate ester?
Methodological Answer:
Contradictions often arise from:
- Catalyst Loading : Systematic screening (0.5–5 mol% Pd) identifies optimal catalytic activity without side-product formation .
- Oxygen Sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent boronate oxidation, which reduces yields by 15–30% .
- Substrate Purity : Pre-purify the boronate via silica gel chromatography (hexane:ethyl acetate = 3:1) to remove residual diols or boronates .
Advanced Research Question: How can researchers investigate the compound’s potential in enzymatic degradation studies?
Methodological Answer:
- Enzyme Screening : Use cytochrome P450 isoforms (e.g., CYP3A4) in vitro to assess metabolic stability via LC-MS quantification of degradation products .
- Kinetic Assays : Measure kcat/KM values under physiological pH (7.4) and temperature (37°C) to evaluate enzymatic efficiency .
- HPLC Monitoring : Track parent compound depletion and metabolite formation using C18 columns (UV detection at 254 nm) .
Advanced Research Question: What mechanistic insights explain the compound’s reactivity in photoredox catalysis?
Methodological Answer:
- Radical Formation : Irradiation (λ = 450 nm) with Ru(bpy)₃²⁺ generates cyclohexenyl radicals via single-electron transfer (SET) from the boronate .
- Solvent Effects : Acetonitrile enhances radical stability, enabling C–H functionalization at the acetyl group .
- Transient Absorption Spectroscopy : Captures intermediates (e.g., boronate radical anions) with lifetimes <1 µs, confirming SET pathways .
Advanced Research Question: How does steric hindrance at the cyclohexenyl group affect its reactivity in Diels-Alder reactions?
Methodological Answer:
- Dienophile Screening : Electron-deficient dienophiles (e.g., maleic anhydride) react faster (k = 0.15 M⁻¹s⁻¹) due to reduced steric clash with the tetramethyl dioxaborolane .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show that bulky substituents increase activation energy (ΔG‡) by 5–8 kcal/mol .
- Kinetic Isotope Effects : Deuterium labeling at the cyclohexenyl position (C-3) confirms steric control over regioselectivity .
Advanced Research Question: What methodologies address challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Co-Crystallization Agents : Use chiral auxiliaries (e.g., (-)-menthol) to induce crystal formation in low-polarity solvents (hexane/chloroform) .
- Temperature Gradients : Slow cooling (0.1°C/min) from 50°C to 4°C promotes nucleation and reduces amorphous aggregation .
- Vapor Diffusion : Ethanol vapor diffusion in sealed chambers yields diffraction-quality crystals (R-factor <5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
